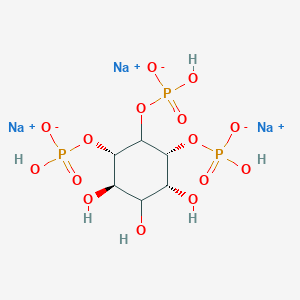
D-myo-Inositol-1,5,6-triphosphate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-myo-Inositol-1,5,6-triphosphate, sodium salt is a member of the inositol phosphate family, which are phosphorylated derivatives of inositol. These compounds play crucial roles as second messengers in various cellular processes, including signal transduction pathways. This compound is particularly significant in the regulation of intracellular calcium levels, which is vital for numerous cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-Inositol-1,5,6-triphosphate, sodium salt typically involves the phosphorylation of inositol derivatives. One common method includes the use of specific phosphorylating agents under controlled conditions to achieve the desired triphosphate configuration .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis, often utilizing automated systems to ensure precision and consistency. The process includes rigorous purification steps to achieve high purity levels, typically above 98% .
Chemical Reactions Analysis
Types of Reactions
D-myo-Inositol-1,5,6-triphosphate, sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield inositol phosphates with additional oxygen atoms, while reduction may produce dephosphorylated derivatives .
Scientific Research Applications
D-myo-Inositol-1,5,6-triphosphate, sodium salt is widely used in scientific research due to its role in cellular signaling pathways. Some key applications include:
Chemistry: Used as a reagent in various chemical reactions to study phosphorylation and dephosphorylation processes.
Mechanism of Action
D-myo-Inositol-1,5,6-triphosphate, sodium salt exerts its effects by acting as a second messenger in intracellular signaling pathways. It binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream effects, including activation of calcium-dependent enzymes and transcription factors .
Comparison with Similar Compounds
Similar Compounds
D-myo-Inositol-1,4,5-triphosphate, sodium salt: Another inositol phosphate that plays a similar role in calcium signaling but differs in its phosphorylation pattern.
D-myo-Inositol-1,3,4,5-tetraphosphate, sodium salt: Involved in calcium signaling but has an additional phosphate group compared to D-myo-Inositol-1,5,6-triphosphate.
Uniqueness
D-myo-Inositol-1,5,6-triphosphate, sodium salt is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways. This specificity makes it a valuable tool in studying particular aspects of cellular signaling that are not addressed by other inositol phosphates .
Properties
Molecular Formula |
C6H12Na3O15P3 |
|---|---|
Molecular Weight |
486.04 g/mol |
IUPAC Name |
trisodium;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 |
InChI Key |
JENABGGDGLKLTB-ZWBVJREFSA-K |
Isomeric SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




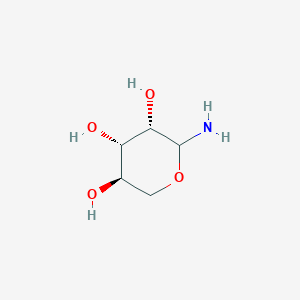
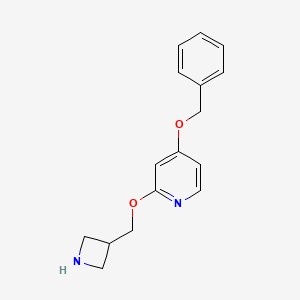

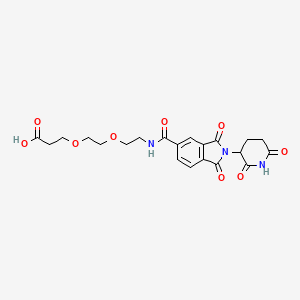


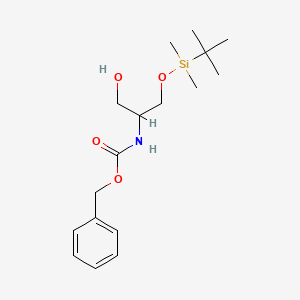
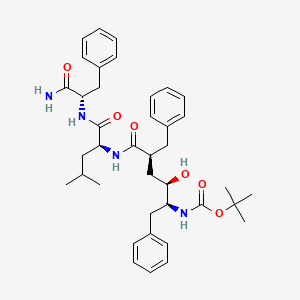

![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)


